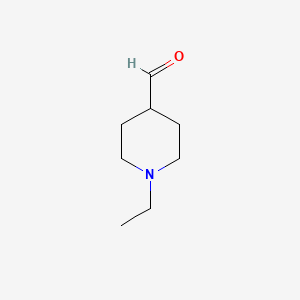

1-Ethyl-piperidine-4-carbaldehyde

Description

1-Ethyl-piperidine-4-carbaldehyde is a piperidine derivative characterized by an ethyl substituent at the 1-position and a carbaldehyde group at the 4-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their pharmacological versatility, including antimicrobial, antitumor, and enzyme-inhibitory properties . The carbaldehyde group in this compound suggests reactivity suitable for further chemical modifications, such as Schiff base formation or condensation reactions, which are common in drug synthesis .

Properties

IUPAC Name |

1-ethylpiperidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-9-5-3-8(7-10)4-6-9/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWYRHTUDJMLSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039415-48-9 | |

| Record name | 1-ethylpiperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-piperidine-4-carbaldehyde can be synthesized through several methods. One common synthetic route involves the alkylation of piperidine with ethyl bromide, followed by oxidation of the resulting 1-ethylpiperidine to form the aldehyde group at the fourth position. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide for the alkylation step, and an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane for the oxidation step.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also employ advanced purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups. Common reagents for substitution reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), organometallic compounds (e.g., Grignard reagents).

Major Products Formed:

Oxidation: 1-Ethyl-piperidine-4-carboxylic acid.

Reduction: 1-Ethyl-piperidine-4-methanol.

Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds

1-Ethyl-piperidine-4-carbaldehyde serves as a key intermediate in synthesizing various bioactive molecules. Its ability to undergo diverse chemical transformations makes it valuable in drug discovery and development.

- Anticancer Agents : Research indicates that derivatives of piperidine, including those incorporating this compound, exhibit anticancer properties. For instance, compounds synthesized from this aldehyde have shown enhanced cytotoxicity against certain cancer cell lines compared to existing treatments like bleomycin .

- Neurological Disorders : The compound has been explored for its potential in treating neurological disorders such as Alzheimer's disease. Studies have demonstrated that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for cognitive function .

2. Development of Antimicrobial Agents

The compound has also been employed in the synthesis of antimicrobial agents. Research highlights its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The incorporation of piperidine structures has been linked to enhanced antibacterial activity .

Agrochemical Applications

1. Pesticide Development

This compound is utilized in developing agrochemicals, particularly pesticides. Its reactivity allows for modifications that enhance the efficacy and specificity of pest control agents.

- Fungicides : Compounds derived from this aldehyde have shown promise in inhibiting fungal growth by targeting chitin synthase, a key enzyme in fungal cell wall biosynthesis .

Data Table: Applications Summary

| Application Area | Specific Use | Example Compounds | Key Findings |

|---|---|---|---|

| Pharmaceuticals | Anticancer agents | EF24 analogs | Improved cytotoxicity in cancer cell lines |

| Neurological disorder treatments | Donepezil derivatives | Inhibition of cholinesterases | |

| Agrochemicals | Pesticide development | Piperidine-based fungicides | Effective against fungal pathogens |

Case Studies

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated that a derivative of this compound exhibited significant anticancer activity through apoptosis induction in tumor cells. The compound was synthesized using a three-component reaction approach, leading to a product with better efficacy than traditional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted on piperidine derivatives revealed their potential as novel antimicrobial agents. One study highlighted the effectiveness of a synthesized compound based on this compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its relevance in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 1-Ethyl-piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the modulation of their activity. The piperidine ring can also interact with receptors and ion channels, influencing cellular signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following piperidine derivatives share structural or functional similarities with 1-Ethyl-piperidine-4-carbaldehyde, enabling comparative analysis of their properties and applications:

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Molecular Formula: C₂₈H₃₃NO₄

- Key Features : Contains acetyl and 4-methoxyphenyl substituents.

- Properties : Exhibits antimicrobial and anti-inflammatory activities. Crystallographic studies confirm its rigid conformation, which may influence binding to biological targets .

- Contrast : Unlike this compound, this compound lacks an aldehyde group but includes aromatic rings that enhance π-π interactions in drug-receptor binding .

Ethyl 4-oxo-1-piperidinecarboxylate

- Molecular Formula: C₈H₁₃NO₃ (inferred from structural analogs)

- Key Features : Ethoxycarbonyl and ketone groups at positions 1 and 4, respectively.

- Properties : Serves as a precursor in synthesizing piperidine-based pharmaceuticals. Its ester group facilitates hydrolysis to carboxylic acids for further derivatization .

- Contrast : The ketone group (4-oxo) differs from the carbaldehyde in this compound, altering electrophilicity and reactivity .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Molecular Formula: C₉H₁₅NO₄

- Key Features : Ethoxycarbonyl and carboxylic acid groups.

- Properties : High solubility (Log S = -1.3) and moderate BBB permeability, making it a candidate for CNS-targeted drugs. Its synthesis involves alkaline hydrolysis of esters .

- Contrast : The carboxylic acid group provides hydrogen-bonding capacity, unlike the aldehyde group in the target compound, which may limit stability but enhance reactivity .

Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

- Molecular Formula: C₁₇H₂₃NO₄

- Key Features : Hydroxyl and hydroxyethylphenyl substituents.

- Contrast : The hydroxyl groups increase polarity, reducing membrane permeability compared to the aldehyde-containing compound .

Ethyl 4-hydroxypiperidine-1-carboxylate

- Molecular Formula: C₈H₁₅NO₃

- Key Features : Hydroxyl group at the 4-position.

- Properties : Boiling point: >250°C (estimated). Used in peptide synthesis and as a chiral auxiliary .

Carboxypiperidine Compound (PDE5 Inhibitor)

- Molecular Formula : C₂₀H₂₈N₆O₃ (from )

- Key Features: Ethyl and pyridin-2-ylamino substituents.

- Properties : Potent PDE5 enzyme inhibition, relevant for treating erectile dysfunction and pulmonary hypertension .

- Contrast : The carboxylic acid and heterocyclic substituents diverge from the simpler aldehyde group in this compound, underscoring structural complexity in drug design .

Comparative Data Table

Key Findings and Implications

- Structural Influence on Reactivity : The carbaldehyde group in this compound distinguishes it from ester- or hydroxyl-containing analogs, offering unique reactivity for conjugation or catalysis .

- Synthetic Utility : Ethyl esters (e.g., Ethyl 4-oxo-1-piperidinecarboxylate) are pivotal intermediates, indicating that this compound could serve as a versatile building block in multistep syntheses .

Biological Activity

1-Ethyl-piperidine-4-carbaldehyde (CAS No. 1039415-48-9) is an organic compound belonging to the piperidine family, characterized by its unique structure that includes an ethyl group and an aldehyde functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

This compound can be synthesized through several methods, including the alkylation of piperidine followed by oxidation, which leads to the formation of the aldehyde group at the fourth position. Its molecular structure is depicted as follows:

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 151.21 g/mol

The presence of the aldehyde group allows for various chemical reactions, including oxidation to form carboxylic acids and reduction to alcohols, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and proteins, modulating their activity. Additionally, the piperidine ring may interact with receptors and ion channels, influencing cellular signaling pathways.

Key Mechanisms:

- Covalent Bond Formation : Interaction with nucleophilic sites on proteins.

- Receptor Modulation : Influences cellular signaling through receptor binding.

Biological Applications

This compound has been investigated for several biological activities:

1. Anticancer Activity

Recent studies have highlighted its potential in cancer therapy. For instance, derivatives of piperidine compounds have shown promising cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted, with some derivatives demonstrating better efficacy than established chemotherapeutic agents like bleomycin .

2. Neuroprotective Effects

Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been shown to improve cognitive function by enhancing cholinergic transmission .

3. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, including those involved in inflammatory pathways. Inhibitors targeting the NLRP3 inflammasome have shown promise in reducing pyroptosis, a form of programmed cell death associated with inflammatory diseases .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.